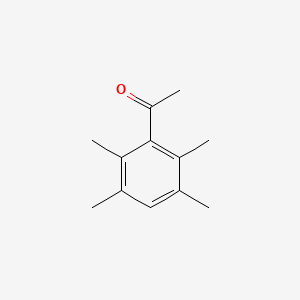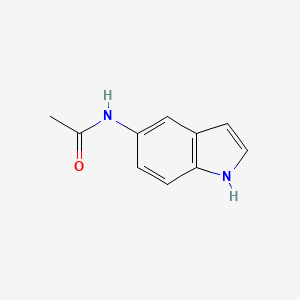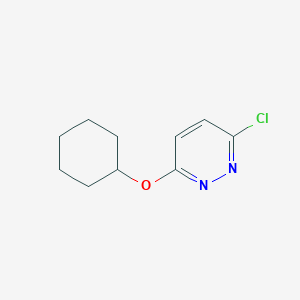
Steviol acetate
Descripción general
Descripción
Steviol acetate is a derivative of steviol, a diterpenoid compound found in the leaves of the Stevia rebaudiana plant Steviol is the aglycone part of steviol glycosides, which are responsible for the sweet taste of stevia
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of steviol acetate typically involves the acetylation of steviol. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually performed under mild conditions, with the temperature maintained around 0-5°C to prevent any side reactions. The reaction can be represented as follows:
Steviol+Acetic Anhydride→Steviol Acetate+Acetic Acid
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of steviol from Stevia rebaudiana leaves, followed by its acetylation. The extraction is typically done using solvent extraction methods, and the acetylation is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Steviol acetate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form steviol nor-ketone.
Reduction: Reduction of this compound can yield steviol.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Steviol nor-ketone
Reduction: Steviol
Substitution: Various steviol derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Steviol acetate has several scientific research applications across different fields:
Chemistry: Used as an intermediate in the synthesis of other steviol derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the food industry as a potential sweetener and flavor enhancer.
Mecanismo De Acción
The mechanism of action of steviol acetate involves its interaction with various molecular targets and pathways. For instance, this compound has been shown to inhibit DNA polymerases and human DNA topoisomerase II, which are critical enzymes involved in DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth, making this compound a potential candidate for cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
Steviol: The parent compound of steviol acetate, known for its sweetening properties.
Stevioside: A glycoside of steviol, widely used as a natural sweetener.
Rebaudioside A: Another glycoside of steviol, known for its high sweetness and low bitterness.
Uniqueness of this compound
This compound is unique due to its acetylated structure, which imparts different chemical properties compared to its parent compound steviol and its glycosides. This structural modification can enhance its stability and solubility, making it suitable for various applications in research and industry.
Propiedades
IUPAC Name |
(1R,5R,9S,10R,13S)-13-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-14-12-21-10-6-16-19(3,8-5-9-20(16,4)18(24)25)17(21)7-11-22(14,13-21)26-15(2)23/h16-17H,1,5-13H2,2-4H3,(H,24,25)/t16?,17-,19+,20+,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNAFQAMMJOLHX-BQCLRKHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC12CCC3C4(CCCC(C4CCC3(C1)CC2=C)(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@]12CC[C@H]3[C@@]4(CCC[C@@](C4CC[C@]3(C1)CC2=C)(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70965899 | |
| Record name | 13-(Acetyloxy)kaur-16-en-18-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70965899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51576-10-4 | |
| Record name | Steviol acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051576104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-(Acetyloxy)kaur-16-en-18-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70965899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does steviol acetate interact with the enzymes of Gibberella fujikuroi, and what are the downstream effects?
A1: The research demonstrates that Gibberella fujikuroi possesses enzymes with low substrate specificity capable of modifying ent-kaurene compounds, including this compound [, ]. Instead of acting as a specific target for a single enzyme, this compound undergoes various transformations, including hydroxylation and deacetylation. These reactions lead to the production of several compounds, including 6β,7β-dihydroxythis compound, 13-acetyl derivatives of gibberellins A17 and A20, and other hydroxylated derivatives [, ]. This highlights the promiscuity of fungal enzymes involved in gibberellin biosynthesis.
Q2: Does modifying the structure of this compound affect its metabolism by Gibberella fujikuroi?
A2: Yes, the research shows that structural modifications to the steviol backbone can influence its metabolism. For example, replacing the 13-acetoxy group of this compound with a methyl ester leads to the production of mono-, di-, and hydroxyoxo-derivatives instead of the 13-acetyl gibberellin derivatives observed with this compound []. This suggests that the fungal enzymes exhibit some degree of substrate specificity, and even minor structural changes can alter the metabolic outcome. Additionally, modifications to the CD ring system, particularly in the context of isosteviol (ent-16-oxobeyeran-19-oic acid), can suppress the activity of the 3-hydroxylating enzyme in the metabolic pathway [].
- Bearder, J. R., et al. (1980). “Fungal products. Part XVI. Conversion of isosteviol and this compound into gibberellin analogues by mutant b1-41a of Gibberella fujikuroi and the preparation of (3H)gibberellin A20.” Journal of the Chemical Society, Perkin Transactions 1, 1732-1740.
- Murofushi, N., et al. (1980). “Metabolism of steviol and its derivatives by Gibberella fujikuroi.” Phytochemistry, 19(8), 1783-1788.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



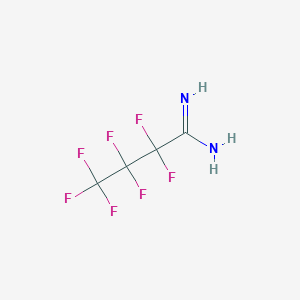
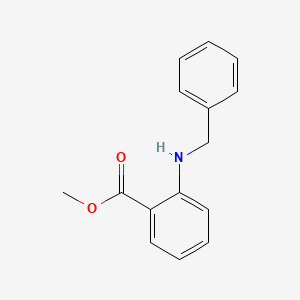




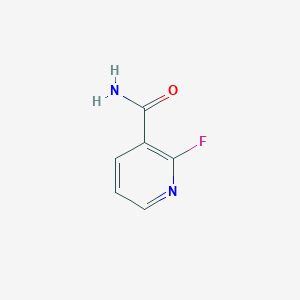
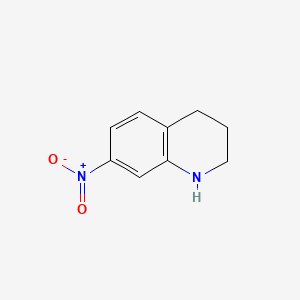
![3-[(Methylamino)sulphonyl]benzoic acid](/img/structure/B1295684.png)
